molecular formula C24H39N3O6 B6302155 Mal-Dap(Boc) DCHA CAS No. 2004724-16-5

Mal-Dap(Boc) DCHA

Cat. No.: B6302155
CAS No.: 2004724-16-5
M. Wt: 465.6 g/mol
InChI Key: CTETYNCMWWFHNB-FJXQXJEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The final product is obtained by reacting the protected intermediate with dicyclohexylamine .

Industrial Production Methods

Industrial production methods for Mal-Dap(Boc) DCHA typically involve large-scale synthesis using similar reaction conditions as described above. The process includes the protection of the amine group, introduction of the maleimide group, and reaction with dicyclohexylamine, followed by purification steps to achieve high purity .

Mechanism of Action

The mechanism of action of Mal-Dap(Boc) DCHA involves the conjugation of its maleimide group with thiol groups on target molecules. This reaction forms a stable thiosuccinimide linkage, which is particularly important in the formation of antibody-drug conjugates. The Boc group acts as a protecting group for the amine functionality, allowing selective modification of the thiol group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-Dap(Boc) DCHA is unique due to its specific configuration and the presence of dicyclohexylamine, which enhances its stability and reactivity in conjugation reactions. This makes it particularly valuable in the development of stable and effective antibody-drug conjugates .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTETYNCMWWFHNB-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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